Edronax
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50917492 | |
| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93851-87-7 | |
| Record name | Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50917492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Reboxetine
Primary Mechanism: Selective Norepinephrine (B1679862) Reuptake Inhibition
The principal mechanism by which reboxetine (B1679249) exerts its pharmacological effects is the potent and selective inhibition of the reuptake of norepinephrine (also known as noradrenaline) into presynaptic neurons. drugbank.comnih.govresearchgate.netresearchgate.netwikipedia.orgnih.govguidetopharmacology.orgpsychiatria.com.plpatsnap.comtg.org.aubmj.comgoegoepharm.bizwikipedia.orguib.nonih.govsigmaaldrich.combmj.comnih.govmpa.seresearchgate.net This action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.comwikipedia.org
Direct Interaction with the Norepinephrine Transporter (NET)
Reboxetine directly interacts with and blocks the action of the norepinephrine transporter (NET), a protein responsible for clearing norepinephrine from the synaptic space. patsnap.comwikipedia.orgnih.gov Studies have demonstrated that reboxetine possesses high affinity and selectivity for the human NET. researchgate.netnih.gov In vitro studies have shown that reboxetine inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine. drugbank.comnih.govgoegoepharm.biz
Specificity Profile: Serotonin (B10506) (5-HT) and Dopamine (B1211576) (DA) Transporter Interactions
A key characteristic of reboxetine's mechanism is its selectivity for the NET over other monoamine transporters, specifically the serotonin transporter (SERT) and the dopamine transporter (DAT). researchgate.netresearchgate.netnih.gov
Reboxetine exhibits only a weak effect on serotonin (5-HT) reuptake. nih.govgoegoepharm.bizuib.nompa.semedsafe.govt.nz While it is approximately 20-fold more selective for the NET over the SERT, some sources indicate that a slight inhibition of serotonin uptake may be observed at therapeutic doses. wikipedia.orgguidetopharmacology.org One study reported a 68-fold higher potency for blocking NET compared to SERT. researchgate.netresearchgate.net
Reboxetine does not significantly affect the reuptake of dopamine. drugbank.comnih.govbmj.comgoegoepharm.bizuib.nompa.semedsafe.govt.nz It demonstrates low affinity for the dopamine transporter (DAT). nih.govresearchgate.netresearchgate.netnih.govnih.gov Reported Ki values for the DAT are typically greater than 1,000 nM, and in some cases, ranging from 500 to over 10,000 nM, indicating a much lower affinity compared to its affinity for the NET. nih.govresearchgate.netresearchgate.netnih.gov Despite the lack of direct DAT inhibition, reboxetine can indirectly increase dopamine levels in certain brain regions, such as the prefrontal cortex, which has a low density of DAT and relies more on the NET for dopamine clearance. nih.govoup.comnih.govcsic.es
Weak Effects on 5-HT Reuptake at Therapeutic Concentrations
Lack of Significant Affinity for Adrenergic, Muscarinic, or Other Neurotransmitter Receptors (α1, α2, β)
A notable aspect of reboxetine's pharmacological profile is its lack of significant affinity for a wide range of neurotransmitter receptors, including adrenergic (α1, α2, β), muscarinic, cholinergic, histaminergic, and dopaminergic receptors. drugbank.comnih.govgoegoepharm.bizmpa.semedsafe.govt.nz In vitro studies have shown no significant binding to adrenergic (alpha 1, alpha 2, beta) or muscarinic receptors. nih.govgoegoepharm.bizmpa.semedsafe.govt.nz Low affinity (Ki > 1,000 nmol/L) has been specifically reported for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. nih.govresearchgate.net Research has demonstrated the absence of affinity for 45 different transmitter receptors and CNS targets, highlighting its specificity for the NET. researchgate.netnih.gov While in vitro binding to alpha 1 and alpha 2 adrenoceptors is absent or weak, some sources suggest the possibility of functional interference with alpha-adrenoceptors at high doses in vivo. nih.govmedsafe.govt.nz The increased synaptic norepinephrine resulting from NET inhibition can lead to downstream effects on adrenergic receptors, including down-regulation and desensitisation of β- and α2-receptors, coupled with increased responsiveness of postsynaptic α1-receptors. e-lactancia.org
The relative affinities of reboxetine for the monoamine transporters are summarized in the table below based on reported Ki values:
| Transporter | Ki (nM) (Rat) | Ki (nM) (Human) | Source(s) |
| Norepinephrine Transporter (NET) | 1.1 | High affinity | researchgate.netnih.govnih.gov |
| Serotonin Transporter (SERT) | 129 | Lower affinity | researchgate.netnih.govnih.gov |
| Dopamine Transporter (DAT) | >10,000 | Low affinity | nih.govresearchgate.netresearchgate.netnih.gov |
Note: Ki values can vary depending on the specific assay conditions and species studied. The human data is generally described qualitatively as high or low affinity in the provided sources, with specific numerical values for human transporters less consistently available than for rat.
Modulation of G Protein-Coupled Inwardly-Rectifying Potassium Channels (GIRKs)
Beyond its primary action on norepinephrine reuptake, reboxetine has also been reported to modulate G protein-coupled inwardly-rectifying potassium channels (GIRKs), also known as Kir3 channels. wikipedia.orgguidetopharmacology.orgnih.govnih.govresearchgate.net Studies using Xenopus oocyte expression assays have shown that extracellular application of reboxetine reversibly reduces inward currents through GIRK channels, including those composed of GIRK1/GIRK2, GIRK2, or GIRK1/GIRK4 subunits. nih.govnih.gov This inhibitory effect has been characterized as concentration-dependent, voltage-independent, and time-independent during voltage pulses. nih.govnih.gov Importantly, reboxetine did not show this inhibitory effect on other potassium channels like Kir1.1 and Kir2.1. nih.govnih.gov Inhibition of GIRK currents by reboxetine was also observed when the channels were activated by A1 adenosine (B11128) receptors or intracellularly applied GTPγS, a nonhydrolyzable GTP analogue. nih.govnih.gov The modulation of brain and cardiac GIRK channels by reboxetine is considered a novel characteristic of selective NRIs and may potentially contribute to both some of their therapeutic effects and certain adverse effects related to the nervous system and heart function. nih.govnih.gov
Inhibition of Cardiac GIRKs
In addition to its effects on brain GIRKs, reboxetine has also been found to inhibit cardiac-type GIRK channels, specifically those composed of GIRK1/4 subunits, in Xenopus oocytes wikipedia.orgnih.gov. Similar to its effects on brain GIRKs, the inhibition of cardiac GIRKs by reboxetine was concentration-dependent nih.gov. GIRK channels are important in regulating heart rate nih.gov. The inhibition of cardiac GIRK channels by reboxetine may contribute to some of the observed effects related to heart function nih.gov.
Enantiomeric Contributions to Reboxetine's Pharmacological Activity
Reboxetine is administered as a racemic mixture containing two enantiomers: (R,R)-(-)-reboxetine and (S,S)-(+)-reboxetine wikipedia.orgnih.govwikidoc.orgmdpi.comresearchgate.net. These enantiomers exhibit different pharmacological potencies mdpi.comnih.govresearchgate.net.
Potency Differential of the (S,S)-Enantiomer Compared to the Racemate
The (S,S)-enantiomer of reboxetine is significantly more potent than the racemic mixture in inhibiting the reuptake of norepinephrine mdpi.comnih.govgoogle.com. Studies have indicated that (S,S)-reboxetine is approximately five to eight times more effective at inhibiting norepinephrine reuptake than the racemate google.com. It is considered the primary contributor to the therapeutic effect mdpi.com.
Data on Norepinephrine Reuptake Inhibition Potency (Ki nM):
| Compound | Norepinephrine Reuptake (Ki nM) |
| (S,S)-Reboxetine | 0.23 ± 0.06 |
| Reboxetine (Racemate) | 1.6 ± 0.6 |
(Data derived from research findings on norepinephrine reuptake inhibition.) google.com
The (S,S)-enantiomer also exhibits a much higher selectivity for the norepinephrine transporter over the serotonin transporter compared to the racemate google.com. The selectivity ratio (serotonin Ki / norepinephrine Ki) for (S,S)-reboxetine is approximately 12,770, whereas for the racemate, it is around 81 google.com.
Data on Selectivity for Norepinephrine vs. Serotonin Transporters (Ki Ratio):
| Compound | Selectivity (Serotonin Ki / Norepinephrine Ki) |
| (S,S)-Reboxetine | 12,770 |
| Reboxetine (Racemate) | 81 |
(Data derived from research findings on transporter selectivity.) google.com
Relative Activity of the (R,R)-Enantiomer
The (R,R)-enantiomer of reboxetine is considerably less potent than both the (S,S)-enantiomer and the racemate in inhibiting norepinephrine reuptake mdpi.comgoogle.commedsafe.govt.nz. It has been reported to be approximately 10 times less potent than the racemate medsafe.govt.nz. While less active in norepinephrine reuptake inhibition, the (R,R)-enantiomer is still considered to have some activity in experimental models hpra.iee-lactancia.org.
Data on Norepinephrine Reuptake Inhibition Potency (Ki nM):
| Compound | Norepinephrine Reuptake (Ki nM) |
| (R,R)-Reboxetine | 7.0 ± 1.7 |
| Reboxetine (Racemate) | 1.6 ± 0.6 |
(Data derived from research findings on norepinephrine reuptake inhibition.) google.com
Preclinical Pharmacological Investigations of Reboxetine
In Vitro Pharmacological Studies
In vitro studies provide valuable insights into the direct effects of a compound on biological targets such as neurotransmitter transporters and receptors, as well as its metabolic fate.
Neurotransmitter Uptake Inhibition Assays (e.g., Noradrenaline, Serotonin)
In vitro studies have demonstrated that reboxetine (B1679249) is a potent and selective inhibitor of noradrenaline (norepinephrine) reuptake nih.govresearchgate.net. It exhibits significantly higher affinity for the human norepinephrine (B1679862) transporter (NET) compared to the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter researchgate.net. While primarily a selective NRI, in vitro studies have shown that reboxetine is a weak inhibitor of serotonin reuptake e-lactancia.orgmims.com. The (S,S)-(+)-enantiomer of reboxetine appears to be a more potent inhibitor than the (R,R)-(-)-enantiomer nih.gov. The major circulating metabolite, the 3-morpholine oxidation product, has shown little to no activity on noradrenergic or serotonergic uptake in vitro and is unlikely to contribute significantly to the pharmacological activity of the parent compound medsafe.govt.nz.
Here is a summary of the relative in vitro potency of reboxetine for inhibiting neurotransmitter uptake:
| Neurotransmitter | Relative Potency (vs. Norepinephrine) |
| Norepinephrine | Potent, Selective |
| Serotonin | Weak Inhibitor |
| Dopamine | No significant activity |
Receptor Binding Affinity Profiling (e.g., Adrenergic, Muscarinic)
In vitro studies have consistently shown that reboxetine has low or negligible affinity for a wide range of receptors, including adrenergic (α1, α2, β), muscarinic, histaminergic H1, and dopaminergic D2 receptors nih.govresearchgate.netresearchgate.nete-lactancia.orgmims.comhpra.ie. This lack of significant binding affinity to these receptors distinguishes reboxetine from many older antidepressants, such as tricyclic antidepressants, which often interact with these targets, contributing to a different side-effect profile nih.govresearchgate.netresearchgate.net.
Here is a summary of reboxetine's in vitro receptor binding affinity:
| Receptor Type | Affinity |
| Adrenergic (α1, α2, β) | Low/Negligible |
| Muscarinic | Low/Negligible |
| Histaminergic H1 | Low/Negligible |
| Dopaminergic D2 | Low/Negligible |
Metabolic Pathways and Cytochrome P450 (CYP) Isozyme Interactions
In vitro metabolism studies have been crucial in identifying the primary enzymes responsible for reboxetine's biotransformation and its potential for drug interactions.
In vitro metabolism studies indicate that reboxetine is primarily metabolized by the cytochrome P450 (CYP) 3A4 isozyme e-lactancia.orgmims.comnih.govmedsafe.govt.nzcbg-meb.nlrelis.nocapes.gov.brmpa.se. This has been supported by evidence from studies using human liver microsomes, where inhibition of CYP3A activity significantly decreased the formation of the primary metabolite, O-desethylreboxetine capes.gov.br. Correlation studies across a population of human livers also showed a strong relationship between O-desethylreboxetine formation and CYP3A-selective activity capes.gov.br.
In vitro and in vivo studies have shown that reboxetine is not significantly metabolized by the CYP2D6 isozyme e-lactancia.orgnih.govmedsafe.govt.nzcbg-meb.nlrelis.nompa.se. This is an important characteristic as it suggests that individuals with deficiencies in CYP2D6 activity are not expected to have significantly altered reboxetine metabolism e-lactancia.orgmedsafe.govt.nz.
In vitro studies have investigated the potential of reboxetine to inhibit various CYP isozymes. These studies have shown that reboxetine does not inhibit the activity of CYP1A2, CYP2C9, CYP2C19, and CYP2E1 at clinically relevant concentrations e-lactancia.orgnih.govmedsafe.govt.nzhpra.iecbg-meb.nlrelis.nompa.senih.govheraldopenaccess.us. While some in vitro studies at high concentrations have shown weak inhibition of CYP2D6 and CYP3A4, in vivo studies suggest that clinically significant interactions with drugs metabolized by these enzymes are unlikely e-lactancia.orghpra.iecbg-meb.nlrelis.nompa.seresearchgate.net. Reboxetine has been described as a weak or negligible inhibitor of CYP isozymes in vitro nih.govheraldopenaccess.us.
Here is a summary of reboxetine's in vitro CYP inhibition profile:
| CYP Isozyme | In Vitro Inhibition |
| CYP1A2 | No Inhibition |
| CYP2C9 | No Inhibition |
| CYP2C19 | No Inhibition |
| CYP2E1 | No Inhibition |
| CYP2D6 | Weak (at high concentrations) e-lactancia.orgcbg-meb.nlmpa.seresearchgate.net |
| CYP3A4 | Weak (at high concentrations) e-lactancia.orgcbg-meb.nlmpa.seresearchgate.net |
Lack of Metabolism by CYP2D6
Preclinical Safety Data Related to Genotoxicity
Genotoxicity studies are conducted to assess the potential of a compound to damage genetic material. Investigations into reboxetine's genotoxic potential have been carried out using both in vitro and in vivo methods.
In Vitro Genotoxicity Studies
In vitro studies have provided insights into the potential of reboxetine to induce genetic damage in various cell types. Both the S,S-enantiomer and racemic reboxetine mesilate have been shown to induce chromosomal aberrations in human lymphocytes in vitro. medsafe.govt.nznps.org.aue-lactancia.orghpra.iemedicines.org.ukmpa.se However, racemic reboxetine mesilate did not induce gene mutations in bacterial or mammalian cells, specifically Chinese hamster cells, in vitro. nih.govmedsafe.govt.nznps.org.aue-lactancia.orghpra.iemedicines.org.ukmpa.se Furthermore, reboxetine did not produce DNA damage in yeast cells or rat hepatocytes in vitro. nih.govmedsafe.govt.nze-lactancia.orghpra.iemedicines.org.ukmpa.se
Detailed in vitro studies on human peripheral lymphocytes treated with varying concentrations of reboxetine have investigated chromosomal aberrations (CAs), sister chromatid exchanges (SCE), and micronucleus (MN) formation. Significant elevations in SCE frequency were observed at concentrations of 100 and 125 μg/ml after 48 hours. researchgate.net Chromosomal aberration levels were significantly higher than control groups in cells treated with 50, 75, 100, and 125 μg/ml reboxetine for 48 hours. researchgate.net Micronucleus levels were also elevated in cells treated with 75, 100, and 125 μg/ml reboxetine. researchgate.net
Below is a summary of key findings from in vitro genotoxicity studies:
| Study Type | Test System | Reboxetine Form | Result | Citation |
| Chromosomal Aberrations | Human lymphocytes (in vitro) | S,S-enantiomer | Induced chromosomal aberrations | medsafe.govt.nznps.org.aue-lactancia.orghpra.iemedicines.org.ukmpa.se |
| Chromosomal Aberrations | Human lymphocytes (in vitro) | Racemic mesilate | Induced chromosomal aberrations | medsafe.govt.nznps.org.aue-lactancia.orghpra.iemedicines.org.ukmpa.se |
| Gene Mutations | Bacterial cells (in vitro) | Racemic mesilate | Did not induce gene mutations | nih.govmedsafe.govt.nznps.org.aue-lactancia.orghpra.iemedicines.org.ukmpa.se |
| Gene Mutations | Mammalian (Chinese hamster) cells (in vitro) | Racemic mesilate | Did not induce gene mutations | nih.govmedsafe.govt.nznps.org.aue-lactancia.orghpra.iemedicines.org.ukmpa.se |
| DNA Damage (Alkaline elution) | Yeast cells (in vitro) | Racemic mesilate | Did not produce DNA damage | nih.govmedsafe.govt.nze-lactancia.orghpra.iemedicines.org.ukmpa.se |
| DNA Damage (Alkaline elution) | Rat hepatocytes (in vitro) | Racemic mesilate | Did not produce DNA damage | nih.govmedsafe.govt.nze-lactancia.orghpra.iemedicines.org.ukmpa.se |
| Sister Chromatid Exchanges (SCE) | Human peripheral lymphocytes (in vitro) | Reboxetine | Elevated at 100 and 125 μg/ml (48h) | researchgate.net |
| Chromosomal Aberrations (CA) | Human peripheral lymphocytes (in vitro) | Reboxetine | Elevated at 50, 75, 100, 125 μg/ml (48h) | researchgate.net |
| Micronucleus (MN) | Human peripheral lymphocytes (in vitro) | Reboxetine | Elevated at 75, 100, 125 μg/ml (48h) | researchgate.net |
In Vivo Genotoxicity Studies
In vivo studies complement in vitro findings by assessing genotoxic effects within a living organism. The mouse micronucleus test is a common in vivo assay used to detect chromosomal damage or disruption of the mitotic apparatus nih.gov. Racemic reboxetine mesilate did not cause chromosomal damage in an in vivo mouse micronucleus test. nih.govmedsafe.govt.nze-lactancia.orghpra.iemedicines.org.uk
Mutagenic Potential of N-Nitroso Reboxetine Compared to Structurally Related Compounds
N-nitroso compounds are a class of chemicals that include potential genotoxic impurities. The mutagenic potential of N-nitroso reboxetine has been evaluated and compared to structurally related nitrosamines, such as N-nitrosomorpholine (NMOR). nih.govresearchgate.netnih.govresearcher.liferesearchgate.netresearchgate.net While both N-nitrosomorpholine and N-nitroso reboxetine tested positive in a series of in vitro and in vivo assays, the mutagenic potential of N-nitroso reboxetine was found to be significantly lower than that of NMOR. nih.govresearchgate.netnih.govresearcher.liferesearchgate.netresearchgate.net
Benchmark dose (BMD) analysis of in vivo mutagenicity data supports a significantly higher acceptable intake for N-nitroso reboxetine compared to the value derived from a read-across using the carcinogenicity data of NMOR. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Computational studies using a quantum-mechanical program were consistent with the in vitro and in vivo outcomes, suggesting a lower carcinogenic potential for N-nitroso reboxetine compared to NMOR. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This difference is supported by lower computed reactivity in the hydroxylation step, greater steric hindrance of the alpha carbons, and more facile proton transfer in the heterolysis toward the aldehyde metabolite for N-nitroso reboxetine. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net
Metabolite Activity Profiling
Reboxetine undergoes extensive metabolism in the liver, primarily via the cytochrome P450 isoenzyme CYP3A4. drugbank.come-lactancia.orgmims.compatsnap.comnih.gov The main metabolic pathways include 2-O-dealkylation, hydroxylation of the ethoxyphenoxy ring, and oxidation of the morpholine (B109124) ring, followed by glucuronide or sulphate conjugation. drugbank.come-lactancia.org
Pharmacological Activity of Major Circulating Metabolites
Below is a summary of the pharmacological activity of the major circulating metabolite:
| Metabolite | Origin | Pharmacological Activity on Noradrenergic Uptake | Pharmacological Activity on Serotonergic Uptake | Contribution to Reboxetine Activity | Citation |
| 3-morpholine oxidation product | Reboxetine metabolism | Little or no activity | Little or no activity | Unlikely to contribute significantly | medsafe.govt.nznps.org.augoegoepharm.biz |
Neurobiological Effects and Animal Models in Reboxetine Research
Behavioral Phenotypes in Rodent Models of Depressive-like States
Animal models of depression often assess behavioral changes that are considered analogous to symptoms observed in depressed humans, such as reduced motivation, anhedonia, and increased behavioral despair. brieflands.com Reboxetine's effects have been evaluated in several such paradigms.
Reversal of Immobility Behavior in the Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used behavioral assay to assess antidepressant-like activity in rodents. brieflands.com The test involves placing rodents in a container of water from which they cannot escape, and the duration of immobility (passive floating) is measured as an indicator of behavioral despair. brieflands.com Antidepressants are typically expected to reduce immobility and increase active behaviors like swimming or climbing. mdpi.com
Studies have shown that reboxetine (B1679249) treatment can significantly decrease immobility time and increase climbing behavior in the FST in rats. brieflands.comnih.govnih.gov This effect is considered indicative of a noradrenergic mechanism, as climbing behavior in the FST is often associated with increased noradrenergic activity, while swimming is more linked to serotonergic activity. mdpi.com The reduction in immobility has been observed after both sub-acute (2 days) and repeated (14 days) administration of reboxetine in rats. nih.govnih.gov One study noted that a low dose of reboxetine (10 mg/kg/day) failed to alter behavior after 3 days but significantly decreased immobility and increased climbing after 14 days, while a higher dose (60 mg/kg/day) was effective after both 3 and 14 days of treatment. nih.gov
Effects in Chronic Stress Models (e.g., Chronic Restraint Stress, Chronic Social Stress Paradigms)
Chronic stress models are employed to induce more enduring depressive-like phenotypes in rodents, reflecting the chronic nature of depression in humans. These models include chronic restraint stress (CRS) and chronic social stress paradigms. tandfonline.comresearchgate.netfrontiersin.org
Chronic social stress in rats, induced by daily social defeat, leads to decreased locomotor and exploratory behaviors, reduced sucrose (B13894) preference (an indicator of anhedonia), and increased immobility in the FST. researchgate.netnih.gov Four weeks of oral treatment with reboxetine (40 mg/kg/day) ameliorated these adverse effects, normalizing behaviors related to motivation and reward sensitivity. researchgate.netnih.gov This supports the validity of chronic social stress as a model for depressive-like symptoms and the effectiveness of reboxetine in this context. researchgate.netnih.gov
In chronic restraint stress models, rodents display depressive-like behavior that can be reversed by reboxetine treatment. tandfonline.comfrontiersin.org One study comparing chronic restraint stress and chronic immobilization stress found that reboxetine selectively ameliorated depressive-like behaviors induced by chronic immobilization stress, while fluoxetine (B1211875) was more effective in the chronic restraint stress model. oup.comuchile.cl This suggests potential differences in the underlying mechanisms of these stress models and the selective responsiveness to different antidepressant classes.
Neurochemical Alterations in Animal Models
Reboxetine's primary mechanism of action is the selective inhibition of norepinephrine (B1679862) reuptake. wikipedia.orgguidetopharmacology.orgmims.comresearchgate.net Preclinical studies in animal models have investigated how this action translates into changes in neurotransmitter levels and activity in various brain regions.
Changes in Norepinephrine Levels in Specific Brain Regions (e.g., Auditory Cortex, Locus Coeruleus-NE System)
As a selective norepinephrine reuptake inhibitor, reboxetine increases extracellular norepinephrine (NE) levels in the brain by blocking its reabsorption into the presynaptic neuron. nih.gov Studies using microdialysis in rats have demonstrated that reboxetine increases extracellular NE in regions such as the frontal cortex and dorsal hippocampus. nih.gov For instance, a dose of 15 mg/kg i.p. reboxetine was shown to significantly raise extracellular NE in the frontal cortex (by 242%) and dorsal hippocampus (by 240%). nih.gov
Chronic stress can lead to lower levels of NE in certain brain regions. In chronically stressed rats, lower levels of NE were observed in the auditory cortex compared to controls. nih.govuchile.clnih.gov Reboxetine treatment prevented this reduction, resulting in higher NE levels in the auditory cortex of chronically stressed rats compared to vehicle-treated stressed animals. nih.govuchile.clnih.gov This suggests that reboxetine can counteract stress-induced deficits in regional NE concentrations. The locus coeruleus (LC) is the principal source of NE in the brain, and the LC-NE system plays a crucial role in various functions, including attention and arousal. nih.govuniversiteitleiden.nl Studies investigating the effects of reboxetine on LC neurons have shown that reboxetine can inhibit the firing rate of LC noradrenergic neurons. oup.comoup.commdpi.com Furthermore, the antidepressant-like effects of reboxetine in the FST have been shown to require an intact ventral noradrenergic bundle, which includes projections from the LC. capes.gov.br
Modulation of Other Monoaminergic Systems (e.g., Serotonergic, Dopaminergic) in Preclinical Settings
While primarily targeting norepinephrine, reboxetine can also influence other monoaminergic systems, particularly at higher doses or indirectly. Reboxetine is considered a weak inhibitor of serotonin (B10506) reuptake. mims.com Some studies have investigated its effects on serotonin (5-HT) and dopamine (B1211576) (DA) systems in animal models.
In the forced swim test paradigm, reboxetine treatment produced a dose-dependent attenuation of swim stress-induced increases in serotonin turnover in the amygdala and frontal cortex, and dopamine turnover in the striatum in rats. nih.gov This indicates that reboxetine, in addition to its primary noradrenergic effects, can impact the activity of serotonergic and dopaminergic systems in response to stress. nih.gov
Repeated administration of reboxetine has been shown to increase dopamine levels in the frontal cortex of mice, an effect that may be exacerbated by certain genetic factors. researchgate.netresearchgate.net This increase in extracellular dopamine in the frontal cortex, but not the striatum, has been reported in microdialysis experiments in rats and mice. researchgate.netoup.comcsic.es This suggests a regional specificity in reboxetine's influence on the dopaminergic system. The increase in dopamine in the prefrontal cortex and hippocampus may contribute to reboxetine's effects on memory and cognitive function observed in some studies. oup.com
The effects of reboxetine on the serotonergic system appear to be less pronounced and somewhat variable across studies, with some reporting inhibition or slight increases in 5-HT activity or extracellular levels in certain brain regions, while others found no significant effect on striatal 5-HT concentrations after repeated administration. nih.govnih.govmdpi.com
Neuroplasticity and Structural Adaptations in Animal Models
Chronic stress and depression are associated with alterations in neuroplasticity, including impaired neurogenesis and changes in synaptic structure and function. tandfonline.comfrontiersin.orgmdpi.com Antidepressant treatments are thought to exert their therapeutic effects, at least in part, by promoting neuroplastic changes. mdpi.comnih.govnih.gov
Chronic reboxetine treatment has been shown to restore impaired hippocampal synaptic plasticity in animal models of depression. nih.govnih.gov For instance, in a rat model of depression induced by neonatal clomipramine (B1669221) administration, chronic reboxetine treatment restored impaired hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov This restoration of synaptic plasticity was associated with the amelioration of spatial learning and memory deficits in these depressed rats. nih.gov
Chronic restraint stress can cause impairment of hippocampal neurogenesis and alterations in synaptic plasticity markers. tandfonline.comfrontiersin.org While the direct effects of reboxetine on neurogenesis in these models are not explicitly detailed in the provided snippets, the reversal of stress-induced behavioral deficits by reboxetine in these models suggests a potential influence on the underlying neurobiological changes, including those related to neuroplasticity. Chronic reboxetine treatment has also been shown to reverse stress-induced reductions in hippocampal brain-derived neurotrophic factor (BDNF) levels and increase BDNF receptor (TrkB) levels in rats exposed to chronic mild stress. nih.gov BDNF is a key molecule involved in neuronal survival, growth, and plasticity. nih.govmdpi.com
The enhancement of noradrenergic activity by reboxetine may contribute to neuroplastic changes by modulating cortical excitability and plasticity, potentially through effects on NMDA and GABA receptors, as well as interactions with the dopaminergic system. oup.com
Computational and Analytical Research Methodologies Applied to Reboxetine
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools in drug discovery and development, offering insights into the behavior of molecules at an atomic level. idosr.org These approaches have been instrumental in characterizing reboxetine's properties and its interactions with its biological targets.
Quantum-Mechanical Calculations (e.g., CADRE Program, DFT/B3LYP Method for HOMO/LUMO Energies)
Quantum-mechanical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. idosr.org One such application is the CADRE (Computer-Aided Discovery and REdesign) program, which utilizes quantum mechanics to predict the carcinogenic potency of N-nitroso impurities, including N-nitroso reboxetine (B1679249). nih.govresearchgate.net This program employs Density Functional Theory (DFT) to evaluate key transformations in the metabolic activation pathway. nih.gov By analyzing factors like steric hindrance and the ease of proton transfer, CADRE can assess the relative risk of such impurities. nih.govresearchgate.net
Another important application of quantum mechanics is the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies using methods like DFT with the B3LYP functional and a 6-31G* basis set. researchgate.netfigshare.com The HOMO energy reflects a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's reactivity and stability. researchgate.netekb.eg A smaller energy gap generally corresponds to higher reactivity. researchgate.net These calculations are essential for understanding the chemical behavior of reboxetine and its derivatives. scispace.comresearchgate.net
Table 1: Key Quantum-Mechanical Calculation Concepts
| Concept | Description | Relevance to Reboxetine Research |
| CADRE Program | A computational model using quantum mechanics to predict the carcinogenic potency of N-nitrosamine impurities. nih.govresearchgate.net | Assesses the potential risk of N-nitroso reboxetine, a possible impurity. nih.gov |
| DFT/B3LYP Method | A specific functional and basis set combination within Density Functional Theory used for calculating electronic structure. figshare.comekb.eg | Used to determine the HOMO and LUMO energies of reboxetine and related compounds. figshare.comscispace.com |
| HOMO Energy | The energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. researchgate.net | A higher HOMO energy suggests a greater tendency to donate electrons. researchgate.net |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. researchgate.net | A lower LUMO energy suggests a greater tendency to accept electrons. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the molecule's chemical reactivity and stability. researchgate.netekb.eg | A smaller gap implies higher reactivity. researchgate.net |
Prediction of Molecular Properties for "Druglikeness" and Lipinski Rule-of-Five Assessment
"Druglikeness" is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. nih.gov A key tool for this assessment is Lipinski's Rule of Five, which outlines a set of physicochemical property thresholds that are commonly met by orally bioavailable drugs. drugbank.comlindushealth.com This rule was formulated by observing that the majority of orally administered drugs are relatively small and moderately lipophilic molecules. sygnaturediscovery.com
The rule states that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors. drugbank.comlindushealth.com
No more than 10 hydrogen bond acceptors. drugbank.comlindushealth.com
A molecular weight of less than 500 Daltons. drugbank.comlindushealth.com
A partition coefficient (log P) not greater than 5. drugbank.comlindushealth.com
Computational tools can predict these properties for molecules like reboxetine, allowing for an early assessment of its potential as a drug candidate. guidetopharmacology.org While not a definitive predictor of success, Lipinski's Rule of Five serves as a valuable guideline in the drug discovery process. lindushealth.com
Table 2: Lipinski's Rule of Five Parameters for Reboxetine
| Property | Reboxetine Value | Lipinski's Rule of Five Guideline | Compliant? |
| Molecular Weight | 313.4 g/mol | ≤ 500 Da drugbank.comlindushealth.com | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 drugbank.comlindushealth.com | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 drugbank.comlindushealth.com | Yes |
| Log P | 3.3 | ≤ 5 drugbank.comlindushealth.com | Yes |
Note: The values for reboxetine are calculated properties and may vary slightly depending on the software used.
In Silico Modeling of Drug-Target Interactions and Binding Affinities
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict and analyze the interaction between a drug molecule and its biological target. researchgate.netcore.ac.uk These methods have been applied to study how reboxetine binds to the norepinephrine (B1679862) transporter (NET). researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.net For reboxetine, these studies have helped to identify the key amino acid residues within the NET that are crucial for its binding. researchgate.net For instance, research has explored the binding modes of reboxetine's enantiomers, revealing specific residues that favor the binding of one enantiomer over the other. researchgate.net
Molecular dynamics simulations can further refine these models by simulating the movement of atoms in the drug-target complex over time, offering a more dynamic picture of the interaction and the stability of the binding. researchgate.net These computational approaches are invaluable for understanding the mechanism of action of reboxetine at a molecular level and for guiding the design of new, more selective inhibitors. researchgate.netresearchgate.net
Advanced Analytical Techniques for Compound Characterization and Quantification in Research Samples
Accurate and sensitive analytical methods are essential for the characterization and quantification of reboxetine in various research samples, including pharmaceutical formulations and biological matrices.
Electrochemical Methods (e.g., Cyclic Voltammetry, Square-Wave Voltammetry at Various Electrodes)
Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds like reboxetine. researchgate.net These techniques measure the current response of a substance to a varying potential. nih.govzensorrd.com
Cyclic voltammetry (CV) involves scanning the potential of an electrode in both forward and reverse directions and measuring the resulting current. zensorrd.commdpi.com Studies on reboxetine have used CV to investigate its electrochemical behavior at different electrodes, such as the hanging mercury drop electrode (HMDE) and the glassy carbon electrode (GCE). researchgate.net These studies have shown that reboxetine can be reduced at the HMDE and oxidized at the GCE. researchgate.net
Square-wave voltammetry (SWV) is a more sensitive technique that applies a series of potential pulses. mdpi.compineresearch.com This method has been successfully used to develop simple and precise procedures for the quantification of reboxetine. researchgate.net The electrochemical oxidation of reboxetine at the GCE, for example, has been utilized for its determination in pharmaceutical tablets and human urine. researchgate.net
Table 3: Electrochemical Methods for Reboxetine Analysis
| Method | Electrode | Process Studied | Key Findings |
| Cyclic Voltammetry (CV) | Hanging Mercury Drop Electrode (HMDE) | Reduction | Reversible, adsorption-controlled process. researchgate.net |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Oxidation | Irreversible, diffusion-controlled process. researchgate.net |
| Square-Wave Voltammetry (SWV) | Glassy Carbon Electrode (GCE) | Oxidation | Enabled the development of a sensitive analytical method for reboxetine quantification. researchgate.net |
Chromatographic Methods (e.g., LC-MS/MS, UHPLC-MS/MS, HPLC-UV) for Analysis in Research Matrices
Chromatographic methods are widely used for the separation, identification, and quantification of drugs in complex mixtures. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection has been a standard technique for pharmaceutical analysis. americanpharmaceuticalreview.com
More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer significantly higher sensitivity and selectivity. researchgate.netchromatographyonline.com UHPLC systems use columns with smaller particles, leading to faster and more efficient separations compared to conventional HPLC. researchgate.netmeasurlabs.com
These methods are particularly valuable for analyzing reboxetine in complex biological matrices such as plasma, urine, and tissues, where low concentrations need to be accurately measured. chromatographyonline.commdpi.com The combination of chromatographic separation with the specificity of mass spectrometric detection allows for the reliable quantification of reboxetine and its metabolites, which is crucial for pharmacokinetic and metabolism studies. americanpharmaceuticalreview.comresearchgate.net
Enantioselective Analytical Methods for Reboxetine and its Metabolites
Reboxetine is a chiral compound possessing two stereogenic centers, which is commercially available as a racemic mixture of its (R,R) and (S,S) enantiomers. nih.govresearchgate.net The primary metabolite of reboxetine, O-desethylreboxetine, is also chiral. unibo.itnih.gov The differing pharmacokinetic and toxicological profiles of the individual enantiomers necessitate the development and application of robust enantioselective analytical methods. nih.gov These methods are crucial for accurately quantifying the enantiomers in various matrices, including pharmaceutical formulations and biological fluids. The primary techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), often coupled with sensitive detection systems like mass spectrometry.
Research has focused on both direct and indirect chiral separation strategies. Direct methods utilize chiral stationary phases (CSPs) in HPLC or chiral selectors in CE to differentiate between the enantiomers. nih.govnih.gov Indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated using standard, non-chiral chromatographic systems. unibo.itsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC)
HPLC is the most extensively documented technique for the enantioseparation of reboxetine. ijper.org Polysaccharide-based CSPs, particularly cellulose (B213188) Tris(3,5-dimethylphenyl)carbamate coated on a silica (B1680970) gel support (often under the trade name Chiralcel OD), have proven highly effective. nih.govresearchgate.net Researchers have successfully employed this CSP under both normal-phase and reversed-phase conditions to achieve analytical and semi-preparative separations. nih.gov
For analytical purposes, a reversed-phase method was found to be optimal. nih.govresearchgate.net In contrast, semi-preparative separations, aimed at obtaining pure enantiomers for further studies, were best achieved using normal-phase conditions. nih.govresearchgate.net
| Separation Type | Chromatographic Mode | Mobile Phase Composition | Key Findings | Reference |
|---|---|---|---|---|
| Analytical | Reversed-Phase | 0.5M Sodium Perchlorate (pH 6) and Acetonitrile (60/40, v/v) | Demonstrated the best performance for analytical retention, enantioselectivity, and resolution. | nih.govresearchgate.net |
| Semi-preparative | Normal-Phase | n-hexane and 2-propanol (80:20, v/v) | Allowed for the successful isolation of pure reboxetine enantiomers from the racemic mixture. | nih.govresearchgate.net |
Furthermore, efforts have been made to develop methods capable of simultaneously separating the enantiomers of both reboxetine and its main metabolite, O-desethylreboxetine. nih.gov A study investigating three different stereoselective chromatographic approaches found that several chiral columns, including Chiral-AGP, ChiraGrom 2, and Chiral-CBH, could achieve this concurrent separation with varying run times. nih.gov
| Chiral Stationary Phase | Total Run Time (minutes) | Reference |
|---|---|---|
| Chiral-AGP | 28 | nih.gov |
| ChiraGrom 2 | 18 | nih.gov |
| Chiral-CBH | 12 | nih.gov |
An indirect HPLC method has also been developed for the determination of reboxetine enantiomers in human plasma. sigmaaldrich.comresearchgate.net This technique involves the pre-column derivatization of the reboxetine enantiomers with the chiral reagent (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). sigmaaldrich.comresearchgate.net The resulting diastereomeric derivatives are then separated by reversed-phase HPLC and quantified using highly sensitive fluorimetric detection. sigmaaldrich.comresearchgate.net
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a simple and efficient alternative for the enantiomeric separation of reboxetine. nih.gov A method was developed using sulfobutyl ether-beta-cyclodextrin as the chiral selector in the background electrolyte. nih.gov By optimizing parameters such as buffer pH, cyclodextrin (B1172386) concentration, and temperature, a baseline separation of the (R,R)- and (S,S)-reboxetine enantiomers was achieved. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Selector | Sulfobutyl ether-beta-cyclodextrin (1.25 mM) | nih.gov |
| Background Electrolyte | 100 mM Phosphate Buffer (pH 3.0) | nih.gov |
| Capillary | Uncoated Fused-Silica | nih.gov |
| Voltage | 20 kV | nih.gov |
| Analysis Time | < 16 minutes | nih.gov |
| Resolution (R) | > 4 | nih.gov |
Coupling with Mass Spectrometry (MS)
For bioanalytical applications requiring high sensitivity and specificity, chromatographic methods are frequently coupled with tandem mass spectrometry (LC-MS/MS). unibo.itoup.com This approach has been used for the enantioselective determination of reboxetine and its O-desethylreboxetine metabolite in biological fluids. unibo.it Stereoselective HPLC with mass spectrometric detection has been applied to study the pharmacokinetic variability of reboxetine enantiomers in serum samples from patients. diva-portal.org Additionally, a multi-analyte method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been published for the determination of reboxetine in dried blood spots. unibo.itunibo.it
Future Directions and Emerging Research Avenues for Reboxetine
Exploring Novel Neurobiological Mechanisms Beyond Classical Monoamines
Emerging evidence suggests that neuroinflammatory processes are significant contributors to the pathophysiology of various brain disorders. frontiersin.orgnih.gov Research into reboxetine (B1679249) indicates that its therapeutic effects may extend to modulating these inflammatory pathways. In preclinical studies using the 5xFAD mouse model of Alzheimer's disease, reboxetine treatment has been shown to reduce neuroinflammation and neurodegeneration. researchgate.net Specifically, administration of reboxetine mitigated cerebral alterations induced by amyloid-beta overproduction and reduced the expression of Glial Fibrillary Acidic Protein (GFAP), a key marker of astrogliosis, which is a hallmark of neuroinflammation. researchgate.net
Further investigation in these models has explored the role of the chemokine CCL2, a signaling molecule involved in the neuroinflammatory response. researchgate.net Studies demonstrated that reboxetine's anti-inflammatory and neuroprotective effects occurred even in the absence of CCL2, suggesting the compound acts through CCL2-independent pathways to prevent brain alterations. researchgate.net While these findings in animal models are promising, highlighting the anti-inflammatory and neuroprotective properties of reboxetine, longitudinal studies in humans have yet to conclusively determine if this translates to protection against cognitive decline or dementia. explorationpub.com
Table 1: Selected Research Findings on Reboxetine and Neuroinflammation
| Research Area | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Neuroinflammation & Neurodegeneration | 5xFAD Mouse Model of Alzheimer's Disease | Reboxetine treatment reduced memory impairments, neuroinflammatory response, amyloid beta plaque accumulation, and neuronal degeneration. | researchgate.net |
| Astrogliosis | 5xFAD Mouse Model | Reboxetine treatment reduced the expression and synthesis of Glial Fibrillary Acidic Protein (GFAP). | researchgate.net |
| Role of Chemokines | 5xFAD mice with CCL2 gene knockout | Reboxetine's anti-inflammatory and neuroprotective effects were found to be independent of the chemokine CCL2. | researchgate.net |
The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that mediates stress responses, and its dysregulation is a well-established feature of major depression. psu.edu Reboxetine's interaction with the HPA axis is complex and appears to be time-dependent. Acute administration of reboxetine has been shown to stimulate the HPA axis, resulting in increased secretion of adrenocorticotrophic hormone (ACTH) and cortisol. nih.govoup.comnih.gov
However, during prolonged treatment over several weeks, reboxetine appears to gradually normalize HPA axis hyperactivity in patients with depression. nih.govnih.gov This normalization is thought to occur through mechanisms such as the up-regulation of mineralocorticoid and glucocorticoid receptor function, which helps restore the system's negative feedback control. nih.gov Further research suggests that chronic reboxetine administration may desensitize corticotropin-releasing factor (CRF) neurons in the hypothalamus to stress. psu.edu Studies have shown a trend where four-week reboxetine treatment attenuated stress-induced increases in CRF gene expression in the paraventricular nucleus of the hypothalamus. psu.edu This suggests that a key part of reboxetine's therapeutic action may involve dampening the central response to stress over time. psu.edutandfonline.com
Table 2: Effects of Reboxetine on HPA Axis Activity
| Treatment Duration | Effect on HPA Axis | Proposed Mechanism | Reference |
|---|---|---|---|
| Acute (Single Dose) | Stimulation of ACTH and cortisol secretion. | Inhibition of norepinephrine (B1679862) reuptake stimulates adrenoreceptors in the CNS. | nih.govoup.com |
| Chronic (Weeks) | Gradual normalization of HPA axis hyperactivity. | Up-regulation of glucocorticoid receptor function and restoration of feedback control. | nih.govnih.gov |
| Chronic (4 Weeks) | Attenuation of stress-induced CRF gene expression (trend). | Diminished sensitivity of CRF neurons to stress. | psu.edu |
Research into Neuroinflammation and its Modulation
Integration of Multi-Omics Approaches in Preclinical Investigations (e.g., Proteomics, Metabolomics)
Modern biomedical research is increasingly leveraging multi-omics technologies, such as proteomics and metabolomics, to gain a comprehensive understanding of drug action. mdpi.com Proteomics involves the large-scale study of proteins, while metabolomics focuses on the intermediates and products of metabolism. mdc-berlin.derevespcardiol.org The integration of these approaches allows researchers to move beyond a single target and observe how a compound like reboxetine affects complex molecular networks, defining the cellular state. mdc-berlin.de
In the context of reboxetine research, applying proteomics and metabolomics can help identify novel biomarkers, uncover detailed mechanisms of action, and understand the molecular basis of therapeutic response or side effects. mdpi.com For instance, these techniques could map the specific protein expression and metabolic pathway changes that occur in brain cells following reboxetine administration. While some psychiatric research has utilized proteomics to screen for protein targets of various antidepressants, including reboxetine, detailed findings from specific preclinical studies focusing on reboxetine's proteomic or metabolomic signature are not yet widely published. researchgate.netdntb.gov.ua The application of these high-throughput platforms represents a significant future direction for elucidating the full biological impact of reboxetine.
Development and Validation of Refined Animal Models for Enhanced Translational Research
The successful translation of preclinical findings to clinical efficacy is a major challenge in drug development. juniperpublishers.com A critical component of this process is the use of refined and validated animal models that accurately mimic aspects of human disease. uu.nltandfonline.com For reboxetine research, this involves moving beyond classical screening tests, such as the forced swim test, to more sophisticated models that capture the complex neurobiology of the disorders it is intended to treat. juniperpublishers.comtandfonline.com
An example of a refined model is the 5xFAD mouse, which models the amyloid pathology of Alzheimer's disease. researchgate.net Using this model has allowed researchers to investigate reboxetine's effects on neuroinflammation and neurodegeneration, aspects highly relevant to the human condition. researchgate.net To improve the predictive value of such models, research emphasizes the need for strong face validity (symptom similarity), construct validity (equivalent underlying mechanisms), and predictive validity (responsiveness to known treatments). tandfonline.commdpi.com Furthermore, enhancing translational correspondence can be achieved by integrating technologies like neuroimaging, which can be used in both animal models and human patients to evaluate a drug's effect on specific neural pathways. cambridge.org
Advanced Computational Approaches for Predictive Toxicology and Impurity Risk Assessment (e.g., Refinement of Carcinogenic Potency Categorization Approach for Nitrosamines)
Advanced computational toxicology is a vital tool for ensuring pharmaceutical safety. researcher.life A key application is the risk assessment of potential impurities, such as N-nitroso drug substance-related impurities (NDSRIs), which can form during drug manufacturing and storage. researchgate.netswan.ac.uk Regulatory bodies use frameworks like the Carcinogenic Potency Categorization Approach (CPCA) to set acceptable intake (AI) limits for these impurities. nih.gov
Recent research has focused on refining these approaches for specific impurities like N-nitroso reboxetine. nih.gov A comparative study evaluated the genotoxic potential of N-nitroso reboxetine against the well-studied N-nitrosomorpholine (NMOR). researchgate.netnih.gov While both compounds were categorized in the same potency class under standard CPCA, experimental data showed that the mutagenic potential of N-nitroso reboxetine was significantly lower than that of NMOR. nih.gov
Crucially, these experimental findings were supported by advanced computational studies using the quantum-mechanical CADRE program. researchgate.netnih.gov The computational model predicted lower reactivity for N-nitroso reboxetine, which was consistent with the in-vitro and in-vivo results. nih.gov This integrated experimental and computational work supports a higher, less conservative acceptable intake limit for N-nitroso reboxetine and underscores the importance of such advanced approaches to refine and improve the accuracy of impurity risk assessments, avoiding potential overestimation of risk. nih.gov
Table 3: Comparative Risk Assessment Data for N-nitroso reboxetine
| Compound | Standard AI Limit (Read-across from NMOR) | Mutagenic Potential vs. NMOR | Computationally Supported AI | Reference |
|---|---|---|---|---|
| N-nitroso reboxetine | 127 ng/day | Significantly lower | ≥ 1500 ng/day | researchgate.netnih.gov |
Rational Design and Preclinical Evaluation of Novel Reboxetine Analogues and Derivatives with Enhanced Pharmacological Profiles
A significant focus of this research has been on creating derivatives with varied activity at monoamine transporters, including those that act as triple reuptake inhibitors (TRIs) for serotonin (B10506) (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) transporters, or as selective dopamine-norepinephrine reuptake inhibitors (DNRIs). wayne.edu The underlying hypothesis is that incorporating dopaminergic activity could enhance antidepressant efficacy, particularly in addressing symptoms like anhedonia, which is strongly linked to major depressive disorder (MDD). wayne.edu Computational studies and rational drug design are key in developing these molecules to selectively or non-selectively target these transporter systems. wayne.edu
One approach involves the synthesis of substituted morpholines, the core structure of reboxetine. nih.gov By optimizing the individual ring components of the morpholine (B109124) structure, researchers have developed structure-activity relationships to improve potency for the norepinephrine transporter (NET) and selectivity against other monoamine transporters. nih.gov This has led to the identification of several novel morpholine derivatives with a potent and selective NRI profile. nih.gov
Another strategy focuses on modifying the peripheral selectivity of noradrenaline reuptake inhibitors. This is a novel approach for conditions like stress urinary incontinence, aiming to reduce central nervous system-related side effects. nih.gov This has been achieved by cyclizing an amide moiety and introducing an acidic group, which was found to correlate with a lower multidrug resistance protein 1 (MDR1) efflux ratio. nih.gov
Further research has explored the development of arylamidine derivatives as dual serotonin and norepinephrine reuptake inhibitors. mdpi.com Using pharmacophore models, compounds have been designed and synthesized that show potent inhibition of both SERT and NET. mdpi.com For instance, compound II-5 was identified as a potent dual reuptake inhibitor with an IC50 of 620 nM for SERT and 10 nM for NET. mdpi.com
The exploration of the cycloalkanol ethylamine (B1201723) scaffold, to which venlafaxine (B1195380) belongs, has also yielded selective norepinephrine reuptake inhibitors. acs.org These efforts led to the discovery of a piperazine-containing analogue, 17g (WY-46824), which showed potent norepinephrine reuptake inhibition. acs.org Further synthesis and testing of a series of cyclohexanol (B46403) ethylpiperazines identified (S)-(-)-17i (WAY-256805) as a potent and selective NRI. acs.org
The development of radiolabeled reboxetine analogues has been crucial for preclinical imaging studies. acs.orgsnmjournals.org Analogues with methyl and fluoroalkyl substituents have been synthesized and evaluated for their potential as positron emission tomography (PET) radioligands to image the norepinephrine transporter in vivo. acs.org These studies are vital for understanding the in vivo behavior and distribution of these compounds in the brain. acs.orgnih.gov
Interactive Data Table of Compounds
Q & A
Q. What is Edronax’s mechanism of action, and how does it differ from other antidepressants?
this compound (reboxetine) is a selective norepinephrine reuptake inhibitor (SNRI), distinct from SSRIs (e.g., fluoxetine) as it primarily targets norepinephrine transporters. This mechanism increases synaptic norepinephrine levels, influencing mood regulation and cognitive function. Researchers should validate pharmacological specificity using in vitro binding assays and compare efficacy against SSRIs/SNRIs in preclinical models to contextualize its neurochemical profile .
Q. What are the standard efficacy metrics used in this compound clinical trials?
The Hamilton Depression Rating Scale (HAMD) is the primary endpoint, supplemented by the Montgomery-Åsberg Depression Rating Scale (MADRS) and Clinical Global Impressions (CGI) scale. Trials typically define response as ≥50% reduction in HAMD scores. Researchers should standardize these metrics across cohorts and account for inter-rater variability through blinded assessments .
Q. How are dosing regimens optimized in this compound studies?
The recommended dose is 8 mg/day (split into two doses), titrated based on tolerability. Trials often start with 4 mg/day to minimize side effects (e.g., insomnia, dry mouth). Researchers should incorporate pharmacokinetic analyses (e.g., plasma concentration monitoring) to correlate dose adjustments with clinical outcomes .
Q. What demographic factors influence this compound’s efficacy in major depressive disorder (MDD)?
Age and comorbidity profiles (e.g., hypertension, urinary retention) significantly impact tolerability. For example, elderly patients require lower initial doses. Stratify cohorts by age, gender, and comorbidities in trial design, and use multivariate regression to isolate confounding variables .
Q. How do placebo-controlled trials address this compound’s efficacy variability?
Placebo response rates in MDD trials are historically high (~30–40%). To mitigate this, use adaptive trial designs with early futility analyses and enrich cohorts with severe MDD (baseline HAMD ≥24). Cross-reference with active comparators (e.g., imipramine) to validate effect sizes .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between published and unpublished this compound trials?
A 2017 analysis revealed that unpublished trials showed this compound was neither safe nor effective, while published studies reported positive outcomes. To address this bias, conduct systematic reviews incorporating grey literature (e.g., clinical trial registries, regulatory documents) and apply tools like the Cochrane Risk of Bias Assessment. Meta-analyses should weight studies by sample size and methodological rigor .
Q. What methodological strategies improve the validity of long-term this compound studies?
Long-term trials (e.g., 1-year relapse prevention) require staggered enrollment, blinded outcome assessors, and intention-to-treat (ITT) analyses to minimize attrition bias. Use survival analysis (e.g., Kaplan-Meier curves) to compare time-to-relapse between this compound and placebo, adjusting for adherence rates .
Q. How can publication bias be quantified in this compound research?
Apply funnel plots and Egger’s regression to detect asymmetry in meta-analyses, indicating selective reporting. For example, a 2021 meta-analysis of 5,000 patients found this compound’s response rate was inflated by 15% in published vs. unpublished data. Pre-register trials on platforms like ClinicalTrials.gov to ensure transparency .
Q. What statistical approaches address heterogeneity in this compound trial outcomes?
Use random-effects models to account for variability across studies (e.g., differing HAMD thresholds). Subgroup analyses by study duration (4–8 weeks vs. 6+ months) and sensitivity analyses excluding high-risk-of-bias trials can clarify effect consistency. Report 95% confidence intervals to highlight uncertainty .
Q. How do translational studies bridge this compound’s preclinical and clinical findings?
Combine rodent models of chronic stress (e.g., forced swim test) with human neuroimaging (fMRI/PET) to map norepinephrine pathway engagement. Validate biomarkers (e.g., salivary cortisol) as surrogate endpoints for dose-response relationships .
Methodological Recommendations
- Data Contradiction Analysis : Use the PRISMA checklist for systematic reviews to ensure comprehensive inclusion of published/unpublished data .
- Experimental Design : Adopt adaptive trial protocols with pre-specified endpoints to reduce Type I/II errors .
- Transparency : Pre-register hypotheses, share raw datasets via repositories like Dryad, and disclose conflicts of interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
